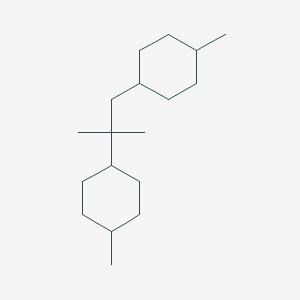
1,1'-(2-Methylpropane-1,2-diyl)bis(4-methylcyclohexane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(4-methylcyclohexyl)-2-methylpropane is an organic compound characterized by its unique structure, which includes two 4-methylcyclohexyl groups attached to a central 2-methylpropane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-methylcyclohexyl)-2-methylpropane typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylcyclohexanol and 2-methylpropane.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water.
Catalysts: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride are often used to facilitate the reaction.
Procedure: The 4-methylcyclohexanol is first converted to its corresponding chloride using thionyl chloride. This intermediate is then reacted with 2-methylpropane in the presence of a catalyst to form the final product.
Industrial Production Methods
In an industrial setting, the production of 1,2-Bis(4-methylcyclohexyl)-2-methylpropane involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(4-methylcyclohexyl)-2-methylpropane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, typically using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: The major products include ketones and carboxylic acids.
Reduction: The major product is the fully reduced hydrocarbon.
Substitution: The major products are halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,2-Bis(4-methylcyclohexyl)-2-methylpropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and materials with unique mechanical properties.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(4-methylcyclohexyl)-2-methylpropane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Bis(4-methylcyclohexyl)ethane
- 1,2-Bis(4-methylcyclohexyl)butane
- 1,2-Bis(4-methylcyclohexyl)hexane
Uniqueness
1,2-Bis(4-methylcyclohexyl)-2-methylpropane is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Propiedades
Número CAS |
110186-07-7 |
|---|---|
Fórmula molecular |
C18H34 |
Peso molecular |
250.5 g/mol |
Nombre IUPAC |
1-methyl-4-[2-methyl-1-(4-methylcyclohexyl)propan-2-yl]cyclohexane |
InChI |
InChI=1S/C18H34/c1-14-5-9-16(10-6-14)13-18(3,4)17-11-7-15(2)8-12-17/h14-17H,5-13H2,1-4H3 |
Clave InChI |
QQOXVUDLXDCXFI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)CC(C)(C)C2CCC(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro-](/img/structure/B14311621.png)
![{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone](/img/structure/B14311624.png)
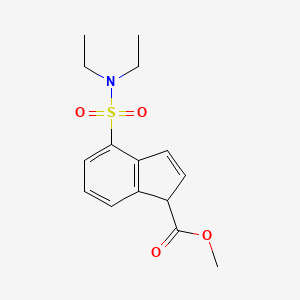
![5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene](/img/structure/B14311630.png)
![4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14311638.png)
![4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde](/img/structure/B14311639.png)
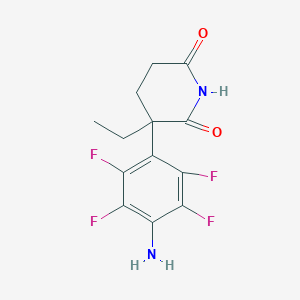
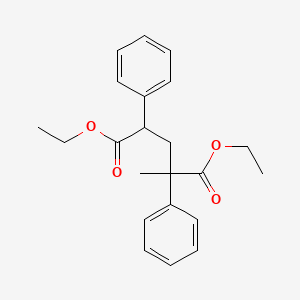
![2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine](/img/structure/B14311653.png)
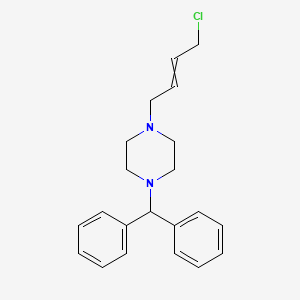
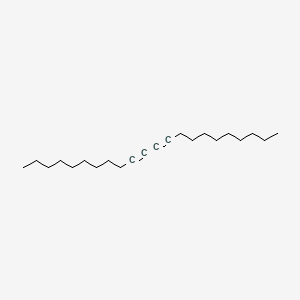
![2-Thiabicyclo[2.2.1]heptan-5-one](/img/structure/B14311664.png)
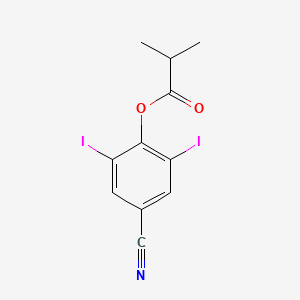
![2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14311675.png)
